molecular formula C22H27N3O2S B11302908 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302908
M. Wt: 397.5 g/mol
InChI Key: ZOAHOVUKAKWRON-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a dimethylamino group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using a suitable dimethylamine derivative.

    Incorporation of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(phenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different aromatic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-22(2,3)16-10-8-15(9-11-16)18(25(4)5)14-23-21(26)17-13-19(27-24-17)20-7-6-12-28-20/h6-13,18H,14H2,1-5H3,(H,23,26)

InChI Key

ZOAHOVUKAKWRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N(C)C

Origin of Product

United States

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